molecular formula C7H7NO2 B125513 2,3-Dihydrofuro[2,3-b]pyridin-3-ol CAS No. 144186-57-2

2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Cat. No.: B125513
CAS No.: 144186-57-2
M. Wt: 137.14 g/mol
InChI Key: MMDXUEZJGJQZDK-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound with the molecular formula C8H9NO2 It is a fused bicyclic structure consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This reaction is typically carried out in the presence of potassium hydroxide (KOH) as a catalyst and dimethylformamide (DMF) as the solvent at room temperature under a nitrogen atmosphere . The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[2,3-b]pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,3-Dihydrofuro[2,3-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets such as nicotinic receptors and melatonin receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrofuro[2,3-b]pyridin-3-ol is unique due to its specific fusion of the furan and pyridine rings, which imparts distinct chemical properties and biological activities. Its ability to interact with nicotinic and melatonin receptors makes it particularly valuable in medicinal chemistry research.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDXUEZJGJQZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596679
Record name 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144186-57-2
Record name 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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